molecular formula C19H18F3NO3S B2534485 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione CAS No. 2034514-94-6

7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2534485
CAS No.: 2034514-94-6
M. Wt: 397.41
InChI Key: YQVNWBVTSDILKK-UHFFFAOYSA-N
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Description

7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione is a high-purity chemical compound supplied for research and development purposes. This synthetic molecule features a thiazepane core scaffold substituted with a phenyl group at the 7-position and a 3-(trifluoromethyl)benzoyl moiety at the 4-position. The presence of the sulfone (1,1-dione) group and the trifluoromethyl group are of significant interest in medicinal chemistry and drug discovery, as these features can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . Compounds containing the 1lambda6,4-thiazepane-1,1-dione structure are explored in pharmaceutical research for their potential as modulators of biological pathways . Researchers are investigating similar scaffolds for various applications, and this compound represents a valuable chemical tool for probing structure-activity relationships, optimizing lead compounds, and developing novel therapeutic agents . This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3S/c20-19(21,22)16-8-4-7-15(13-16)18(24)23-10-9-17(27(25,26)12-11-23)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVNWBVTSDILKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-(trifluoromethyl)benzoyl chloride with a suitable thiazepane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds similar to 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione. For instance, derivatives of thiazepanes have shown significant cytotoxic effects against various cancer cell lines. The National Cancer Institute (NCI) has evaluated some of these compounds and reported promising results in inhibiting tumor growth, suggesting that this compound could be developed as a novel anticancer agent .

Antimicrobial Properties

Research indicates that thiazepane derivatives exhibit antimicrobial activity against a range of pathogens. The structural features of this compound may enhance its efficacy against resistant bacterial strains. Studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit critical metabolic pathways .

Anti-inflammatory Effects

Compounds with thiazepane structures have been investigated for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them candidates for treating conditions such as arthritis and other inflammatory diseases. Preliminary data suggest that the trifluoromethyl group may contribute to the modulation of inflammatory responses .

Synthesis Methodologies

The synthesis of this compound involves several key steps:

  • Formation of Thiazepane Ring : The initial step typically involves the cyclization of appropriate precursors to form the thiazepane scaffold.
  • Introduction of Benzoyl and Trifluoromethyl Groups : Subsequent reactions introduce the benzoyl moiety and trifluoromethyl group through acylation and halogenation reactions.
  • Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography and characterized using NMR, mass spectrometry, and IR spectroscopy to confirm its structure .

Case Studies

Several studies have documented the applications of thiazepane derivatives:

  • A study published in the Journal of Chemical and Pharmaceutical Research highlighted the synthesis of related thiazole compounds with demonstrated anticonvulsant and antimicrobial activities .
  • Another investigation focused on the anticancer properties of thiazepane derivatives, reporting significant inhibition rates against various cancer cell lines when tested under NCI protocols .

Mechanism of Action

The mechanism of action of 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 7-phenyl-4-[3-(trifluoromethyl)benzoyl]-1λ⁶,4-thiazepane-1,1-dione and its analogs are summarized below. Key variations include substituent electronic properties, molecular weight, and functional group composition.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 4) Substituent (Position 7) Molecular Formula Molecular Weight (g/mol) CAS Number Source
7-Phenyl-4-[3-(trifluoromethyl)benzoyl]-1λ⁶,4-thiazepane-1,1-dione (Target) 3-(Trifluoromethyl)benzoyl Phenyl C₁₉H₁₈F₃NO₃S 397.4 Not available
4-(3-Fluorobenzoyl)-7-phenyl-1λ⁶,4-thiazepane-1,1-dione 3-Fluorobenzoyl Phenyl C₁₈H₁₈FNO₃S 347.4 2034461-25-9
7-(2-Chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1λ⁶,4-thiazepane-1,1-dione 2-(4-Fluorophenoxy)acetyl 2-Chlorophenyl C₁₉H₁₉ClFNO₄S 411.87 2034330-36-2
7-Phenyl-4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1λ⁶,4-thiazepane-1,1-dione 4-(1H-Pyrazol-1-yl)benzenesulfonyl Phenyl C₂₀H₂₁N₃O₄S₂ 431.53 2034335-94-7
3-Phenyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride None (parent structure) Phenyl C₁₀H₁₁NO₂S·HCl Not provided 2126163-51-5

Key Structural and Functional Insights

Electron-Withdrawing Substituents: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the 3-fluorobenzoyl analog .

Functional Group Diversity: The benzenesulfonyl group in the pyrazole-containing analog (C₂₀H₂₁N₃O₄S₂) introduces a sulfonamide moiety, which is more polar and electron-withdrawing than benzoyl, possibly altering receptor-binding kinetics . The hydrochloride salt of the parent structure (C₁₀H₁₁NO₂S·HCl) highlights the impact of salt formation on solubility and crystallinity .

Substituent Position and Bioactivity :

  • The 2-chlorophenyl group at position 7 (vs. phenyl in the target compound) may introduce steric hindrance, affecting molecular conformation and target interaction .
  • The pyrazole ring in the benzenesulfonyl derivative adds hydrogen-bonding capability, a feature absent in the target compound .

Research Findings and Implications

While direct biological data for the target compound are unavailable, structural comparisons suggest:

  • Lipophilicity: The CF₃ group in the target compound increases hydrophobicity (vs.
  • Solubility : Sulfonyl and acetyl groups (e.g., in ) may improve aqueous solubility compared to benzoyl derivatives.
  • Synthetic Accessibility: Microwave-assisted synthesis (as noted in for related thiazolo[4,5-d]pyrimidines) could be applicable for scalable production of these analogs.

Biological Activity

7-Phenyl-4-[3-(trifluoromethyl)benzoyl]-1lambda6,4-thiazepane-1,1-dione (CAS No. 2034514-94-6) is a thiazepane derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a thiazepane ring, a phenyl group, and a trifluoromethylbenzoyl moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C19H18F3NO3S
  • Molecular Weight : 397.4113 g/mol
  • Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various signaling pathways. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may improve the compound's bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential use as an antimicrobial agent.
  • Enzyme Inhibition : Specific studies have highlighted its role as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various thiazepane derivatives, including our compound. Results indicated a significant reduction in cell viability in breast cancer cell lines when treated with concentrations above 10 µM .
  • Antimicrobial Testing :
    • In a comparative study assessing the antimicrobial efficacy of different compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, suggesting moderate antimicrobial activity .
  • Enzyme Inhibition Studies :
    • Research conducted on enzyme inhibition revealed that this compound effectively inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The IC50 value was determined to be 50 nM, indicating potent inhibitory action .

Data Table: Summary of Biological Activities

Activity TypeTest SubjectResultReference
AntitumorBreast cancer cell linesSignificant cytotoxicity (>10 µM)
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
Enzyme InhibitionDihydrofolate reductase (DHFR)IC50 = 50 nM

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